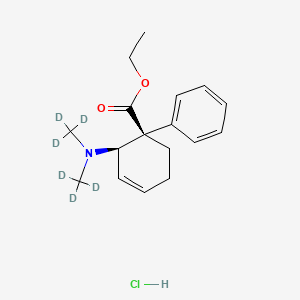
Tilidine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tilidine-d6 Hydrochloride is a deuterated form of Tilidine, a synthetic opioid analgesic. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. The compound is known for its effectiveness in pain management and is commonly used in countries like Germany, Switzerland, and Belgium for treating moderate to severe pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tilidine-d6 Hydrochloride is synthesized by incorporating deuterium atoms into the Tilidine molecule. The process involves the hydrogenation of Tilidine in the presence of deuterium gas. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes. The compound is then purified using various chromatographic techniques to achieve the desired purity levels. The final product is often dissolved in methanol for ease of use in research applications .
Análisis De Reacciones Químicas
Types of Reactions
Tilidine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nortilidine and bisnortilidine, which are active metabolites of Tilidine .
Aplicaciones Científicas De Investigación
Tilidine-d6 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Tilidine levels.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism of Tilidine.
Medicine: Research on pain management and the development of new analgesics often involves this compound.
Industry: It is used in the quality control of pharmaceutical products containing Tilidine.
Mecanismo De Acción
Tilidine-d6 Hydrochloride exerts its effects by being metabolized into its active form, nortilidine. Nortilidine acts as an agonist at the Mu opioid receptors, which are responsible for pain relief. The conversion of Tilidine into nortilidine involves the enzymes CYP3A4 and CYP2C19. Inhibition of these enzymes can alter the efficacy and tolerability of Tilidine .
Comparación Con Compuestos Similares
Similar Compounds
Tilidine: The non-deuterated form of Tilidine-d6 Hydrochloride.
Nortilidine: An active metabolite of Tilidine.
Bisnortilidine: Another metabolite of Tilidine.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard in mass spectrometry. This labeling allows for precise quantification and analysis in various research applications .
Propiedades
Número CAS |
1217655-15-6 |
|---|---|
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-[bis(trideuteriomethyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m1./s1/i2D3,3D3; |
Clave InChI |
MUWDJVKYGSDUSH-MHKFGTQZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C([2H])([2H])[2H].Cl |
SMILES canónico |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
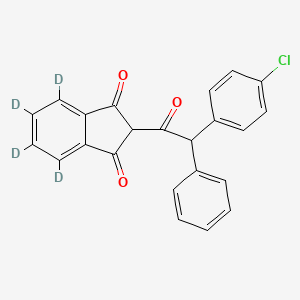

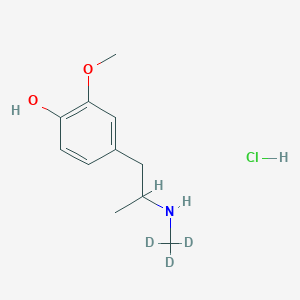
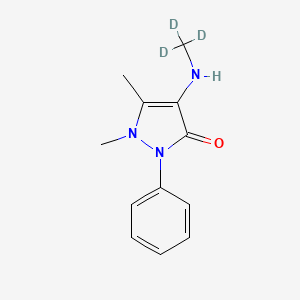
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)



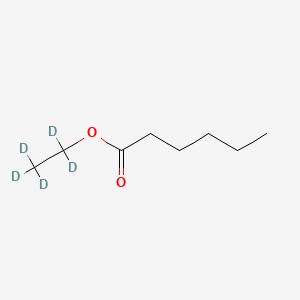
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

